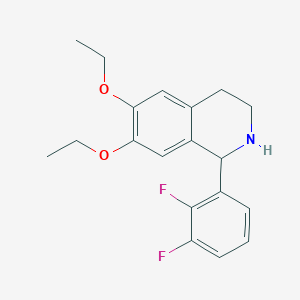![molecular formula C24H31N3O3 B11511606 2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11511606.png)
2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-Butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound characterized by the presence of both benzamido and morpholine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The resulting 4-tert-butylbenzoyl chloride is then reacted with 2-(morpholin-4-yl)ethylamine in the presence of a base such as triethylamine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-tert-butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is investigated for its potential use as a stabilizer in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The morpholine ring is particularly important for its ability to form hydrogen bonds and interact with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-tert-butylphenyl)-1-morpholin-4-yl-ethanethione
- [(4-tert-butylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine
Uniqueness
2-(4-tert-butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to its dual functional groups, which provide a versatile platform for chemical modifications. This makes it particularly valuable in drug design and materials science, where specific interactions with biological targets or material properties are desired.
Eigenschaften
Molekularformel |
C24H31N3O3 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
2-[(4-tert-butylbenzoyl)amino]-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C24H31N3O3/c1-24(2,3)19-10-8-18(9-11-19)22(28)26-21-7-5-4-6-20(21)23(29)25-12-13-27-14-16-30-17-15-27/h4-11H,12-17H2,1-3H3,(H,25,29)(H,26,28) |
InChI-Schlüssel |
VWPFFKCOOIURPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(piperidin-1-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11511527.png)
![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11511528.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]-4,5-difluorobenzamide](/img/structure/B11511531.png)
![3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11511552.png)
![1-{2-hydroxy-3-[(1Z)-2-hydroxy-3,3-dimethylbut-1-en-1-yl]-2H-1,4-benzoxazin-2-yl}-3,3-dimethylbutan-2-one](/img/structure/B11511555.png)
![(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11511566.png)
![N-[(Adamantan-1-YL)methyl]-3-chloro-5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11511570.png)
![7-[4-[(2,6-Dimethoxybenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B11511571.png)
![N-{1-[(furan-2-ylcarbonyl)oxy]-2,2,6,6-tetramethylpiperidin-4-yl}acetamide](/img/structure/B11511575.png)
![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B11511580.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B11511586.png)
![2-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11511587.png)
![N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B11511588.png)

